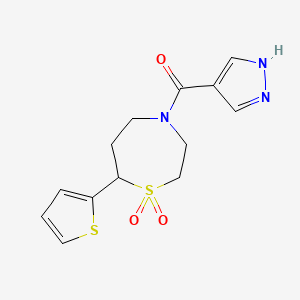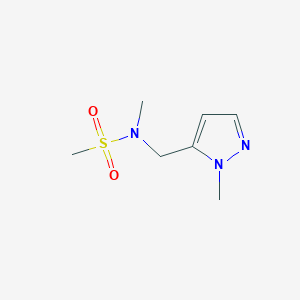![molecular formula C17H16N2O2 B2971411 5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-14-9](/img/structure/B2971411.png)
5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280.327. It belongs to the class of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds, such as furo[3,2-b]pyrroles, follows the Hemetsberger–Knittel protocol, which includes three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heteroaromatic ring fused with a pyridine derivative. This structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are nucleophilic substitution, Knoevenagel condensation, and thermolysis promoting the intramolecular cyclocondensation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to "5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide." These compounds have been synthesized through various chemical reactions, demonstrating the versatility of furo[3,2-b]pyridine derivatives in organic synthesis.
For instance, the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the importance of the furo[3,2-b]pyridine scaffold in medicinal chemistry due to its potential biological activities (Hassan, Hafez, & Osman, 2014). Similarly, novel polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showcasing the application of pyridine derivatives in the development of new polymeric materials with enhanced thermal properties (Faghihi & Mozaffari, 2008).
Biological and Material Applications
The compounds derived from "this compound" have shown a range of potential applications, from biological to materials science.
One study discussed the synthesis and antibacterial activity of novel pyrazolopyridine derivatives, indicating the potential use of these compounds as antimicrobial agents. These derivatives exhibited moderate to good activity against various bacterial strains, suggesting their utility in developing new antibacterial therapies (Panda, Karmakar, & Jena, 2011).
Moreover, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were studied, providing insights into the design of fluorescent materials for potential use in optical devices and sensors (Yokota et al., 2012). These findings underscore the versatility of furo[3,2-b]pyridine derivatives in various scientific research applications.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to participate in various types of reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds through the interaction of organoboron reagents and halides or pseudohalides .
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-N-[(4-methylphenyl)methyl]furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-6-13(7-4-11)10-18-17(20)16-9-14-15(21-16)8-5-12(2)19-14/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBIRVDPVVIVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)
![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)




![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)



![1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine](/img/structure/B2971347.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B2971349.png)

